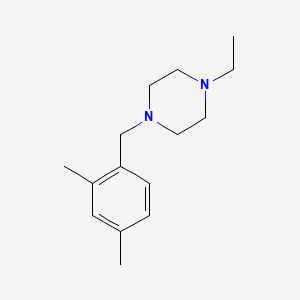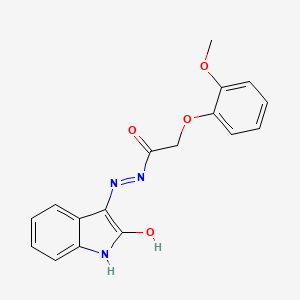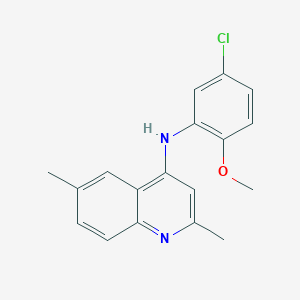
N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine, also known as CQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CQ belongs to the class of drugs known as quinolines, which have been found to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine is not fully understood, but it is believed to involve the inhibition of lysosomal acidification and autophagy. N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has been found to accumulate in lysosomes, where it inhibits the function of lysosomal enzymes and disrupts the normal function of lysosomes. This leads to the accumulation of undigested cellular components, which can trigger cell death pathways.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria, by interfering with heme detoxification. N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has also been found to inhibit the replication of a number of viruses by altering the pH of endosomes and lysosomes, which are required for viral entry and replication. In addition, N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has been shown to induce apoptosis in cancer cells by inhibiting autophagy and lysosomal function.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has a number of advantages for use in lab experiments. It is a well-established compound with a known synthesis method and has been extensively studied for its biological activities. N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine is also relatively inexpensive and widely available. However, there are also some limitations to the use of N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine in lab experiments. It has been found to have low solubility in aqueous solutions, which can limit its effectiveness in certain assays. In addition, N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has been found to have some cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Future Directions
There are a number of future directions for research on N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine. One area of interest is the development of new derivatives of N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine that have improved solubility and efficacy. Another area of interest is the investigation of the potential of N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, there is also interest in the use of N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine as a tool for studying lysosomal function and autophagy in cells.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine involves the reaction of 5-chloro-2-methoxyaniline with 2,6-dimethyl-4-chloroquinoline in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine. This synthesis method has been well-established and is widely used in the production of N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine for research purposes.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has been extensively studied for its potential therapeutic applications. It has been found to possess antimalarial, antiviral, and anticancer activities. N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has been used as an antimalarial drug for decades and is still used today, although its effectiveness has been reduced due to the emergence of drug-resistant strains of malaria. N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has also been found to have antiviral activity against a number of viruses, including HIV, Zika, and Ebola. In addition, N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has been shown to have anticancer activity against a variety of cancer cell lines.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,6-dimethylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-11-4-6-15-14(8-11)16(9-12(2)20-15)21-17-10-13(19)5-7-18(17)22-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKXQGLFATXWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2,6-dimethylquinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5770278.png)

![7-nitro-2-(2-thienyl)-3-[(2-thienylmethylene)amino]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5770289.png)
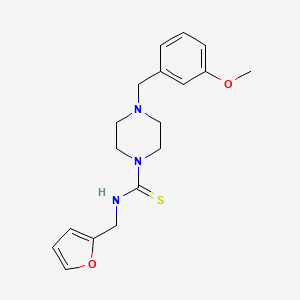
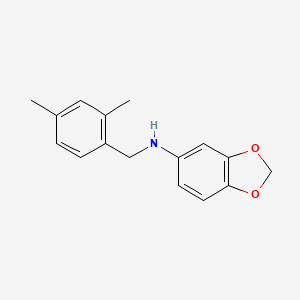
![4-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5770309.png)
![N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5770315.png)
![2-(ethylthio)-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5770323.png)
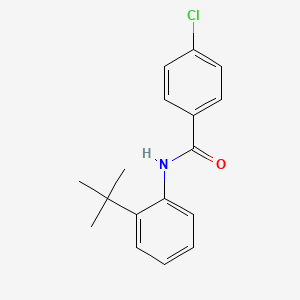
![1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5770331.png)
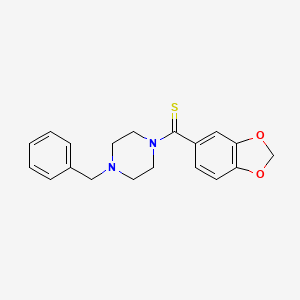
![N'-(2,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5770355.png)
